

Application Notes and Protocols for SR1001 in In Vivo Studies

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Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

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These application notes provide detailed information and protocols for the use of **SR1001** in in vivo research settings. **SR1001** is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptors alpha (ROR α) and gamma t (ROR γ t), playing a critical role in the regulation of immune responses and metabolism.

Mechanism of Action

SR1001 functions as a synthetic ligand for ROR α and ROR γ t, which are key transcription factors in the differentiation of T helper 17 (Th17) cells.^{[1][2]} By binding to the ligand-binding domains of these receptors, **SR1001** induces a conformational change that reduces the affinity for coactivators and increases the recruitment of corepressors.^[3] This action suppresses the transcriptional activity of ROR α and ROR γ t, leading to the inhibition of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).^{[1][4][5]}

Quantitative Data Summary

The following tables summarize the key parameters and findings from various in vivo studies utilizing **SR1001**.

Table 1: **SR1001** Receptor Binding and Potency

| Parameter | Receptor | Value | Reference |
|--------------------------------|----------------|---------|---------------------|
| Ki | ROR α | 172 nM | [1] |
| Ki | ROR γ t | 111 nM | [1] |
| IC50 (coactivator interaction) | ROR γ | ~117 nM | [1] |

Table 2: Summary of In Vivo Studies with **SR1001** in Mice

| Animal Model | Disease/ Condition | Dosage | Administration Route | Vehicle | Key Findings | Reference |
|---------------------------|---|-----------------------|------------------------|---------------|--|-----------|
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | DMSO | Delayed onset and reduced severity of EAE. | [5] |
| Female NOD/LtJ Mice | Type 1 Diabetes | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | Not specified | Reduced incidence of diabetes and islet inflammation. | [6] |
| Cerulein-induced Mice | Acute Pancreatitis | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Significantly alleviated pancreatitis ; decreased serum amylase, IL-6, TNF- α , IL-17, and IL-23. | [4] |
| Vldlr ^{-/-} Mice | Spontaneous Subretinal Neovascularization | 25 mg/kg | Intraperitoneal (i.p.) | Not specified | Effectively protected against pathologic neovascularization. | [3] |

| | | | | | | |
|--------------|-------------------------|---------------|------------------------|---------------|---|-----|
| C57BL/6 Mice | Hepatic Gene Expression | Not specified | Intraperitoneal (i.p.) | Not specified | Suppressed the expression of hepatic ROR target genes (Cyp7b1, Rev-erb α , and Serpine 1). | [1] |
|--------------|-------------------------|---------------|------------------------|---------------|---|-----|

Experimental Protocols

Protocol 1: Preparation of SR1001 for In Vivo Administration

This protocol provides instructions for preparing **SR1001** in a common vehicle for intraperitoneal injection in mice.

Materials:

- **SR1001** powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the required amount of **SR1001** powder.

- Prepare a stock solution by dissolving **SR1001** in 100% DMSO. A common stock concentration is 25 mg/mL.[\[5\]](#)
- Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can aid in dissolution.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
- Working Solution Preparation (Example for a 25 mg/kg dose in a 25g mouse):
 - The dosing volume is typically 100-200 µL for intraperitoneal injections in mice. For this example, we will use a 100 µL injection volume.
 - Calculate the required dose per animal: $25 \text{ mg/kg} \times 0.025 \text{ kg} = 0.625 \text{ mg/mouse}$.
 - Calculate the required concentration of the working solution: $0.625 \text{ mg} / 0.1 \text{ mL} = 6.25 \text{ mg/mL}$.
 - Prepare the working solution by diluting the 25 mg/mL stock solution with sterile PBS. For example, to make 1 mL of working solution, add 250 µL of the 25 mg/mL stock solution to 750 µL of sterile PBS.
 - Vortex the working solution thoroughly before administration. The final DMSO concentration should be kept as low as possible to minimize toxicity.

Note on Vehicle Selection: Several vehicle formulations have been reported for the in vivo delivery of **SR1001**. The choice of vehicle will depend on the experimental requirements. Other options include:

- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[\[1\]](#)
- 10% DMSO, 90% Corn Oil[\[1\]](#)

Protocol 2: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes a common model used to evaluate the efficacy of **SR1001** in a Th17-mediated autoimmune disease.

Materials:

- C57BL/6 mice (female, 8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- **SR1001** working solution (from Protocol 1)
- Vehicle control solution
- Syringes and needles for immunization and administration

Procedure:

- Immunization for EAE Induction:
 - On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 peptide in CFA.
 - Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- **SR1001** Administration:
 - Begin **SR1001** or vehicle administration 2 days prior to immunization (Day -2) and continue daily or twice daily throughout the experiment.[\[5\]](#)
 - Administer **SR1001** (e.g., 25 mg/kg) or vehicle intraperitoneally.
- Clinical Scoring of EAE:
 - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the clinical severity of the disease using a standardized scale:
 - 0: No clinical signs

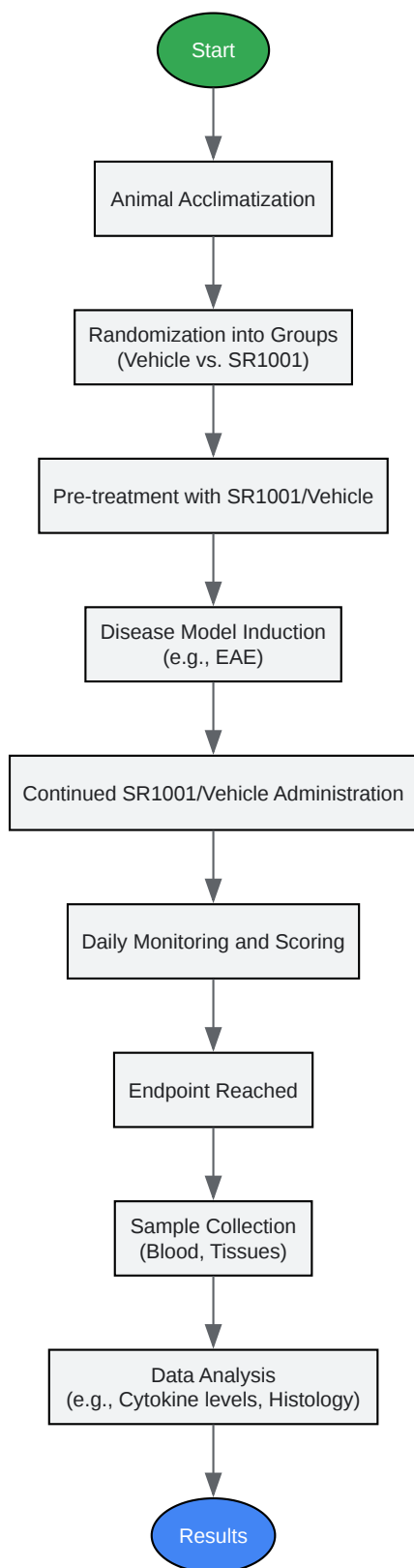
- 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Hind limb and forelimb paralysis
 - 5: Moribund state
- Data Analysis:
 - Record the daily clinical scores for each mouse.
 - Analyze the data to determine the mean clinical score, disease incidence, and day of onset for both the **SR1001**-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of **SR1001** Action

Caption: **SR1001** inhibits ROR γ t-mediated transcription.

Experimental Workflow for In Vivo **SR1001** Study



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Caption: General workflow for an in-vivo **SR1001** efficacy study.

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